molecular formula C20H30N2O3 B5641147 [(3R*,4R*)-1-[(3-methylphenoxy)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol

[(3R*,4R*)-1-[(3-methylphenoxy)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol

Cat. No. B5641147
M. Wt: 346.5 g/mol
InChI Key: XSUBICFXGRWWET-QZTJIDSGSA-N
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Description

Synthesis Analysis

Synthesis of related compounds often involves multi-component reactions, allowing for the efficient construction of complex structures. For example, a three-component synthesis method was used to create a novel compound involving malononitrile, 4-methoxybenzaldehyde, and piperidine, highlighting the utility of such approaches in generating complex molecules with piperidine components similar to the compound (Wu Feng, 2011).

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule often features a piperidine ring, indicating a tendency towards certain conformations and structural motifs. For instance, the synthesis and crystal structure studies of a piperidin-4-yl-diphenyl-methanol derivative revealed that the piperidine ring adopts a chair conformation, a common structural feature in such molecules (H. R. Girish et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of compounds containing piperidine and pyrrolidinyl groups can be complex, involving various reactions under specific conditions. For instance, the electrochemical oxidation of a related compound was explored, demonstrating the potential for diverse chemical transformations (K. Ueno & T. Umeda, 1992).

properties

IUPAC Name

1-[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-16-6-5-7-19(10-16)25-15-20(24)22-12-17(18(13-22)14-23)11-21-8-3-2-4-9-21/h5-7,10,17-18,23H,2-4,8-9,11-15H2,1H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUBICFXGRWWET-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CC(C(C2)CO)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N2C[C@H]([C@H](C2)CO)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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